molecular formula C16H15F2N3O3S B456040 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B456040
M. Wt: 367.4g/mol
InChI Key: UPNARYUGBFZURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Difluoromethoxy)benzoyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide is a complex organic compound with the molecular formula C16H15F2N3O3S. It is characterized by the presence of difluoromethoxy and methoxyphenyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-(difluoromethoxy)benzoyl chloride with N-(3-methoxyphenyl)hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)benzoyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-(Difluoromethoxy)benzoyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Difluoromethoxy)benzoyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15F2N3O3S

Molecular Weight

367.4g/mol

IUPAC Name

1-[[4-(difluoromethoxy)benzoyl]amino]-3-(3-methoxyphenyl)thiourea

InChI

InChI=1S/C16H15F2N3O3S/c1-23-13-4-2-3-11(9-13)19-16(25)21-20-14(22)10-5-7-12(8-6-10)24-15(17)18/h2-9,15H,1H3,(H,20,22)(H2,19,21,25)

InChI Key

UPNARYUGBFZURL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)OC(F)F

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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